3-Amino-5-(4-hydroxymethylphenyl)benzoic acid
CAS No.: 1261902-61-7
Cat. No.: VC11748300
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261902-61-7 |
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Molecular Formula | C14H13NO3 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | 3-amino-5-[4-(hydroxymethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H13NO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8,15H2,(H,17,18) |
Standard InChI Key | UYMIHZHYIJRYHX-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O |
Canonical SMILES | C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O |
Introduction
Structural and Functional Analysis
Core Molecular Architecture
The target molecule combines a benzoic acid backbone with two key substituents:
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Amino group (-NH₂) at the 3-position, which enhances solubility and enables participation in condensation or coupling reactions.
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4-Hydroxymethylphenyl group at the 5-position, introducing steric bulk and hydroxyl functionality for potential hydrogen bonding or further derivatization.
Comparative analysis with 3-amino-5-(methoxycarbonyl)benzoic acid (CAS 28179-47-7) reveals that substituent electronic effects significantly influence reactivity. For instance, the methoxycarbonyl group in the analogous compound acts as an electron-withdrawing group, stabilizing intermediates during reduction reactions . In contrast, the hydroxymethylphenyl group in the target compound may exhibit electron-donating characteristics, altering reaction kinetics and product stability.
Hypothetical Synthesis Pathways
Nitro Reduction and Functional Group Interconversion
A plausible route involves:
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Nitro Intermediate Preparation: Introducing a nitro group at the 3-position of 5-(4-hydroxymethylphenyl)benzoic acid via electrophilic aromatic substitution.
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Catalytic Hydrogenation: Reducing the nitro group to an amine using Pd/C or Pd(OH)₂ under hydrogen pressure, a method validated for 3-nitro-4-hydroxybenzoic acid and 3-(methoxycarbonyl)-5-nitrobenzoic acid . Typical conditions include 50–100 psi H₂ at 95–100°C, yielding amines with >90% purity .
Critical Parameters:
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Temperature control to prevent decarboxylation of the benzoic acid moiety.
Hydroxymethyl Group Installation
The 4-hydroxymethylphenyl substituent could be introduced via:
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Friedel-Crafts Acylation: Attaching a acetyl-protected hydroxymethyl group followed by hydrolysis.
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Suzuki Coupling: Utilizing a boronic ester derivative of 4-hydroxymethylbenzene to couple with a halogenated benzoic acid precursor.
Physicochemical Properties (Extrapolated)
While direct data for 3-amino-5-(4-hydroxymethylphenyl)benzoic acid are absent, properties can be inferred from similar compounds:
Stability Considerations:
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The hydroxymethyl group may undergo oxidation to a carboxylic acid under acidic conditions.
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The amino group necessitates inert atmospheres during storage to prevent oxidation .
Challenges and Future Directions
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Synthetic Optimization: Scaling up the hypothetical routes requires addressing:
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Protection/deprotection strategies for the hydroxymethyl group.
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Purification challenges due to polar byproducts.
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Analytical Characterization: Advanced techniques (e.g., X-ray crystallography, HRMS) would be essential to confirm structure and purity.
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